molecular formula C24H23ClN2O4S B11227543 N-(4-chloro-2-methylphenyl)-7-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

N-(4-chloro-2-methylphenyl)-7-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Cat. No.: B11227543
M. Wt: 471.0 g/mol
InChI Key: BJMYBXRWGKMUAQ-UHFFFAOYSA-N
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Description

N-(4-CHLORO-2-METHYLPHENYL)-7-METHYL-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzoxazines. Benzoxazines are known for their diverse applications in various fields, including materials science, pharmaceuticals, and agrochemicals. This compound, in particular, is characterized by its unique structural features, which include a chlorinated phenyl group, a methyl group, and a benzenesulfonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-CHLORO-2-METHYLPHENYL)-7-METHYL-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-CHLORO-2-METHYLPHENYL)-7-METHYL-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized benzoxazine derivatives, while substitution reactions can introduce various functional groups at the phenyl ring .

Scientific Research Applications

N-(4-CHLORO-2-METHYLPHENYL)-7-METHYL-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4-CHLORO-2-METHYLPHENYL)-7-METHYL-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(4-CHLORO-2-METHYLPHENYL)-7-METHYL-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE include:

Uniqueness

The uniqueness of N-(4-CHLORO-2-METHYLPHENYL)-7-METHYL-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE lies in its combination of structural features, which confer specific chemical and biological properties. The presence of the benzoxazine ring, along with the chlorinated phenyl and benzenesulfonyl groups, makes it a versatile compound with diverse applications in various fields .

Properties

Molecular Formula

C24H23ClN2O4S

Molecular Weight

471.0 g/mol

IUPAC Name

N-(4-chloro-2-methylphenyl)-7-methyl-4-(4-methylphenyl)sulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide

InChI

InChI=1S/C24H23ClN2O4S/c1-15-4-8-19(9-5-15)32(29,30)27-14-23(31-22-12-16(2)6-11-21(22)27)24(28)26-20-10-7-18(25)13-17(20)3/h4-13,23H,14H2,1-3H3,(H,26,28)

InChI Key

BJMYBXRWGKMUAQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC(OC3=C2C=CC(=C3)C)C(=O)NC4=C(C=C(C=C4)Cl)C

Origin of Product

United States

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